Imidazo[1,5-A]pyrazin-8-amine - 26538-77-2

Imidazo[1,5-A]pyrazin-8-amine

Catalog Number: EVT-1795111
CAS Number: 26538-77-2
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Meldrum's Acid Condensation [, ]: This method utilizes Meldrum's acid as a starting material and involves a multistep process involving condensation with amino esters, cyclization to form the pyrazine ring, and subsequent modifications to introduce desired substituents.
  • Multicomponent Reactions []: The Ugi-azide four-component reaction (azido-Ugi 4CR) has been successfully employed to synthesize tetrazole-linked imidazo[1,5-a]pyridines. This approach offers versatility and efficiency in generating diverse analogues.
Mechanism of Action
  • Bruton Tyrosine Kinase (BTK) [, ]: BTK plays a crucial role in B cell receptor signaling and is a validated target for treating B cell malignancies and autoimmune diseases. Imidazo[1,5-a]pyrazin-8-amine derivatives act as covalent inhibitors of BTK, forming a covalent bond with the cysteine residue at the active site.
  • Insulin-like Growth Factor-1 Receptor (IGF-1R) [, , , , , , ]: IGF-1R is involved in cell growth, proliferation, and survival and is implicated in various cancers. Specific imidazo[1,5-a]pyrazin-8-amine derivatives function as potent and selective inhibitors of IGF-1R tyrosine kinase activity.
Applications
  • Anticancer Agents [, , , , , ]: Derivatives have demonstrated potent inhibitory activity against various cancer cell lines, including breast, colorectal, lung, and pancreatic cancer. These compounds exert their effects by targeting key signaling pathways involved in cancer cell growth and survival, such as BTK and IGF-1R.
  • Anti-inflammatory Agents [, ]: Some derivatives exhibit promising anti-inflammatory activity by suppressing the production of proinflammatory cytokines like IL-2 and TNF-alpha. These findings suggest their potential for treating inflammatory disorders.
  • Antibacterial Agents [, ]: Certain imidazo[1,5-a]pyrazin-8-amine derivatives display antibacterial activity against a range of bacterial strains. This highlights their potential as a starting point for developing novel antibiotics.
  • Antiviral Agents []: Research has identified derivatives with broad-spectrum antiviral activity against enteroviruses and rhinoviruses. These compounds inhibit viral replication by targeting host cell factors like phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

Compound Description: BMS-279700 is a potent and orally active inhibitor of the Src-family kinase p56Lck. It exhibits excellent in vivo anti-inflammatory activity by blocking the production of pro-inflammatory cytokines such as IL-2 and TNFα [].

1-(8-(aryloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives

Compound Description: These are a series of novel compounds synthesized by O-alkylation of 1-(8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine with various aryl alcohols. The synthesized derivatives were evaluated for their antibacterial activity [].

Relevance: This series of compounds highlights the imidazo[1,2-a]pyrazine scaffold, which is structurally similar to the imidazo[1,5-a]pyrazin-8-amine core. The primary difference lies in the nitrogen atom's position within the imidazole ring and the presence of a trifluoromethyl group and various aryloxy substituents. Studying these analogs can provide insights into the structure-activity relationships of imidazopyrazine derivatives concerning their antibacterial properties. []

diethyl 1,4-dihydro-4-(imidazo[1,5-α]pyridin-8-yl)-2,6-dimethyl-pyridine-3,5-dicarboxylate

Compound Description: This compound is a novel dihydropyridine incorporating the imidazo[1,5-α]pyridine nucleus. Its synthesis involved a multistep procedure to obtain the key intermediate aldehyde, followed by a three-step sequence involving reduction, formylation with cyclization, and ester group reduction [].

Relevance: While structurally similar to imidazo[1,5-a]pyrazin-8-amine, this compound replaces the pyrazine ring with a pyridine ring, forming the imidazo[1,5-α]pyridine nucleus. This subtle change in the core structure can significantly influence the compound's chemical properties and potential biological activities. []

N-tert-Butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine and N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine

Compound Description: These are two structurally similar compounds with a tert-butyl group at the 3-amine position and distinct substituents on the phenyl ring attached to the imidazo[1,2-a]pyrazine core. Crystallographic studies revealed the influence of these substituents on the molecular conformation and intermolecular interactions in the solid state [, ].

Relevance: Similar to the previously mentioned compounds, these compounds exemplify modifications on the imidazo[1,2-a]pyrazine scaffold, which differs from imidazo[1,5-a]pyrazin-8-amine in the nitrogen position within the imidazole ring. The variations in substituents on the phenyl ring offer insights into the structure-activity relationship of these derivatives. [, ]

3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine (MTIP)

Compound Description: MTIP is a novel brain-penetrant and orally available Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist. It demonstrates subnanomolar affinities for CRF1, good oral bioavailability, and efficacy in animal models of alcoholism [].

Relevance: MTIP shares the imidazole ring with imidazo[1,5-a]pyrazin-8-amine but features a pyridazine ring instead of pyrazine. This compound highlights how altering ring systems within the core structure can lead to compounds targeting different receptors and exhibiting diverse biological activities. []

cis-3-[3-(4-methyl-piperazin-l-yl)-cyclobutyl]-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-8-ylamine (PQIP)

Compound Description: PQIP is a potent and selective Insulin-like growth factor-I receptor (IGF-IR) kinase inhibitor. It shows promising antitumor efficacy in preclinical models, particularly in IGF-II-driven tumors [, , , , , , ].

Relevance: PQIP directly incorporates the imidazo[1,5-a]pyrazin-8-amine core within its structure. The attached cyclobutyl-piperazine and phenyl-quinoline moieties contribute to its high potency and selectivity for IGF-IR. This compound exemplifies how specific substitutions on the imidazo[1,5-a]pyrazin-8-amine scaffold can create highly potent and selective kinase inhibitors. [, , , , , , ]

Acalabrutinib (ACP-196)

Compound Description: Acalabrutinib is a selective, covalent Bruton tyrosine kinase (BTK) inhibitor with a unique 2-butynamide warhead. It exhibits a differentiated selectivity profile compared to other BTK inhibitors, potentially limiting off-target effects. Acalabrutinib demonstrates potent BTK occupancy and is currently under investigation in clinical trials for B cell malignancies and autoimmune disorders [, ].

Relevance: Acalabrutinib utilizes an imidazo[1,5-a]pyrazine core structure, similar to imidazo[1,5-a]pyrazin-8-amine, highlighting the versatility of this scaffold for developing kinase inhibitors. The distinct selectivity profile of Acalabrutinib emphasizes the importance of specific substitutions on the core structure for achieving desired pharmacological properties. [, ]

Properties

CAS Number

26538-77-2

Product Name

Imidazo[1,5-A]pyrazin-8-amine

IUPAC Name

imidazo[1,5-a]pyrazin-8-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H,(H2,7,9)

InChI Key

SMKLPBPDGBAFRQ-UHFFFAOYSA-N

SMILES

C1=CN2C=NC=C2C(=N1)N

Canonical SMILES

C1=CN2C=NC=C2C(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.